molecular formula C8H15IO B14521053 3-Iodooct-2-en-1-ol CAS No. 63093-31-2

3-Iodooct-2-en-1-ol

Cat. No.: B14521053
CAS No.: 63093-31-2
M. Wt: 254.11 g/mol
InChI Key: JATYJXXVZMPWOH-UHFFFAOYSA-N
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Description

3-Iodooct-2-en-1-ol: is an organic compound with the molecular formula C8H15IO It is a derivative of oct-2-en-1-ol, where an iodine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodooct-2-en-1-ol typically involves the iodination of oct-2-en-1-ol. One common method is the reaction of oct-2-en-1-ol with iodine (I2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodooct-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3-iodooctan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide exchange, primary amines in ethanol for amination.

Major Products Formed:

    Oxidation: Oct-2-enal, Oct-2-enoic acid.

    Reduction: 3-Iodooctan-1-ol.

    Substitution: 3-Bromoct-2-en-1-ol, 3-Aminooct-2-en-1-ol.

Scientific Research Applications

Chemistry: 3-Iodooct-2-en-1-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For example, iodinated compounds are often investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Iodooct-2-en-1-ol largely depends on its chemical reactivity. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition. These reactions can modify the compound’s structure and properties, leading to different biological and chemical effects. The hydroxyl group also plays a crucial role in hydrogen bonding and interactions with other molecules .

Comparison with Similar Compounds

    Oct-2-en-1-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    3-Bromooct-2-en-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chlorooct-2-en-1-ol: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness: 3-Iodooct-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger and more polarizable atom compared to bromine and chlorine, leading to different chemical and physical characteristics. This makes this compound a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

63093-31-2

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

3-iodooct-2-en-1-ol

InChI

InChI=1S/C8H15IO/c1-2-3-4-5-8(9)6-7-10/h6,10H,2-5,7H2,1H3

InChI Key

JATYJXXVZMPWOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCO)I

Origin of Product

United States

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